Diundecyl phthalate
Overview
Description
Diundecyl phthalate is a phthalate ester, primarily used as a plasticizer to enhance the flexibility, transparency, durability, and longevity of plastics. It is commonly found in polyvinyl chloride formulations and is used in various applications, including car interiors, perfumes, and cosmetics .
Mechanism of Action
Target of Action
Diundecyl phthalate is a phthalate ester primarily used as a plasticizer . It is mainly used to soften polyvinyl chloride (PVC) and is found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .
Mode of Action
This compound works by increasing the flexibility, transparency, durability, and longevity of plastics . It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
The degradation pathway of this compound is expected to be primarily biotic . The major route of degradation is therefore expected to be biotic .
Pharmacokinetics
This is based on a combination of the following information: A dietary bioaccumulation study in fish showing a fast tissue elimination half-life and QSAR predictions indicating a low potential for bioaccumulation .
Result of Action
This compound is hazardous due to its ability to act as an endocrine disruptor . It can cause central nervous system depression when ingested .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by interaction with caustic solutions . Flammable hydrogen is generated by mixing with alkali metals and hydrides .
Biochemical Analysis
Biochemical Properties
Diundecyl phthalate is not expected to undergo significant abiotic degradation, with biotic degradation being the major route . It is readily biodegradable, with one study showing readily biodegradability . It is very persistent in surface water .
Cellular Effects
They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Molecular Mechanism
Phthalates are known to have endocrine-disrupting properties . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Temporal Effects in Laboratory Settings
It is known that phthalates are very persistent and almost ubiquitous .
Metabolic Pathways
Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Transport and Distribution
Phthalates are known to be ubiquitous compounds that humans are in contact with daily .
Subcellular Localization
Phthalates are known to be ubiquitous compounds that humans are in contact with daily .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diundecyl phthalate is synthesized by the reaction of phthalic anhydride with isoundecanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to facilitate esterification, followed by purification processes to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in reactors, and the reaction is carried out under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diundecyl phthalate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Phthalic anhydride and isoundecanol in the presence of an acid catalyst.
Hydrolysis: Water or aqueous solutions of acids or bases can hydrolyze this compound to produce phthalic acid and undecanol.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Phthalic acid and undecanol.
Scientific Research Applications
Diundecyl phthalate is extensively used in scientific research due to its properties as a plasticizer. Some of its applications include:
Chemistry: Used as a plasticizer in the synthesis of various polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects and toxicity.
Industry: Widely used in the production of flexible plastics, adhesives, and coatings.
Comparison with Similar Compounds
- Diisononyl phthalate
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Didodecyl phthalate
Comparison: Diundecyl phthalate is unique due to its specific chain length and branching, which provide distinct properties such as higher efficiency, aging resistance, and low-temperature flexibility compared to other phthalates . Its higher degree of linearity also contributes to its superior performance in various applications .
Properties
IUPAC Name |
diundecyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHEQUEHCEAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Record name | DIUNDECYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID7025215 | |
Record name | Diundecyl phthalate | |
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Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diundecyl phthalate is an oily colorless odorless liquid. Less dense than water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid; mp = 35.5 deg C; [HSDB] Colorless odorless liquid; [CAMEO] mp = -9 deg C; [eChemPortal: HPVIS] Liquid; [MSDSonline] | |
Record name | DIUNDECYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester | |
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Record name | Diundecyl phthalate | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | DIUNDECYL PHTHALATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 1.11 mg/L at 20 °C | |
Record name | DIUNDECYL PHTHALATE | |
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Record name | DIUNDECYL PHTHALATE | |
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Density |
0.955 g/cu m at 20 °C | |
Record name | DIUNDECYL PHTHALATE | |
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Color/Form |
Crystals from ethanol | |
CAS No. |
3648-20-2, 39393-37-8 | |
Record name | DIUNDECYL PHTHALATE | |
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Record name | Diundecyl phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester | |
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Record name | DIUNDECYL PHTHALATE | |
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Melting Point |
35.5 °C | |
Record name | DIUNDECYL PHTHALATE | |
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Precursor scoring | Relevance Heuristic |
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